REACTION_CXSMILES
|
[H-].[Na+].[CH3:3][O:4][C:5](=[O:18])[C:6]1[CH:11]=[C:10]([NH:12][S:13]([CH3:16])(=[O:15])=[O:14])[N:9]=[C:8]([Cl:17])[CH:7]=1.I[CH3:20]>CN(C=O)C>[CH3:3][O:4][C:5](=[O:18])[C:6]1[CH:11]=[C:10]([N:12]([S:13]([CH3:16])(=[O:14])=[O:15])[CH3:20])[N:9]=[C:8]([Cl:17])[CH:7]=1 |f:0.1|
|
Name
|
|
Quantity
|
257 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
2-chloro-6-methanesulfonylamino-isonicotinic acid methyl ester
|
Quantity
|
1.31 g
|
Type
|
reactant
|
Smiles
|
COC(C1=CC(=NC(=C1)NS(=O)(=O)C)Cl)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0.4 mL
|
Type
|
reactant
|
Smiles
|
IC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
After stirring at 0° C. for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
Stir
|
Type
|
CUSTOM
|
Details
|
the reaction at 0° C. for 1 h
|
Duration
|
1 h
|
Type
|
WAIT
|
Details
|
at room temperature for 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
Quench
|
Type
|
CUSTOM
|
Details
|
the reaction with ice
|
Type
|
EXTRACTION
|
Details
|
extract the reaction mixture with ethyl acetate
|
Type
|
WASH
|
Details
|
Wash the organic layer with saturated aqueous sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry (sodium sulfate)
|
Type
|
CONCENTRATION
|
Details
|
concentrate
|
Type
|
CUSTOM
|
Details
|
purify
|
Type
|
WASH
|
Details
|
(silica gel chromatography, eluting with 30:70 ethyl acetate:hexanes)
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=CC(=NC(=C1)N(C)S(=O)(=O)C)Cl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g | |
YIELD: PERCENTYIELD | 72% | |
YIELD: CALCULATEDPERCENTYIELD | 72.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |